5-Cyano-1H-pyrrole-2-carboxylic acid
Overview
Description
5-Cyano-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H4N2O2 It features a pyrrole ring substituted with a cyano group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-1H-pyrrole-2-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the reaction of 2-cyanoacetamide with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and bases like sodium ethoxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Cyano-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the cyano group to an amine group, yielding 5-amino-1H-pyrrole-2-carboxylic acid.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids such as aluminum chloride.
Major Products:
Oxidation: Various oxidized pyrrole derivatives.
Reduction: 5-Amino-1H-pyrrole-2-carboxylic acid.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
5-Cyano-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of 5-Cyano-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
1H-Pyrrole-2-carboxylic acid: Lacks the cyano group, making it less versatile in certain chemical reactions.
5-Amino-1H-pyrrole-2-carboxylic acid: Contains an amino group instead of a cyano group, leading to different reactivity and applications.
5-Nitro-1H-pyrrole-2-carboxylic acid: Features a nitro group, which imparts distinct electronic properties compared to the cyano group.
Uniqueness: 5-Cyano-1H-pyrrole-2-carboxylic acid is unique due to the presence of both cyano and carboxylic acid groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.
Properties
IUPAC Name |
5-cyano-1H-pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c7-3-4-1-2-5(8-4)6(9)10/h1-2,8H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCODEPXKMGSYIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717728 | |
Record name | 5-Cyano-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854044-30-7 | |
Record name | 5-Cyano-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-cyano-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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